molecular formula C26H32N4O4 B2649126 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-20-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2649126
CAS No.: 922559-20-4
M. Wt: 464.566
InChI Key: FISYUKBCFNAIGO-UHFFFAOYSA-N
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Description

Historical Development of Oxalamide Derivatives

Oxalamides, derivatives of oxalic acid, have evolved significantly since their initial exploration in the mid-20th century. Early work focused on their role as hydrogen-bonding motifs in supramolecular chemistry, but the discovery of their biological activity in the 1990s catalyzed a shift toward pharmaceutical applications. For instance, ZINC05250774, a prototypical oxalamide, emerged as a neuraminidase inhibitor through structure-based virtual screening, exhibiting a half-maximal inhibitory concentration of 1.91 μM against influenza virus neuraminidase. Subsequent modifications, such as the introduction of a 3-chloro-substituted phenyl group, yielded derivative Z2 with enhanced potency (half-maximal inhibitory concentration = 0.09 μM), surpassing the efficacy of oseltamivir carboxylate. Parallel developments in oncology revealed that ferrocene-conjugated oxalamides, such as compound 3, demonstrated selective cytotoxicity against HeLa and MCF7 cancer cells while sparing normal HEK293T cells. These milestones underscore the scaffold’s adaptability to diverse therapeutic targets.

Table 1: Evolution of Key Oxalamide Derivatives

Compound Target Half-Maximal Inhibitory Concentration Year Reference
ZINC05250774 Neuraminidase 1.91 μM 2022
Z2 Neuraminidase 0.09 μM 2022
Ferrocene-3 HeLa/MCF7 Cells 18.4 μM/22.7 μM 2022

Position in Contemporary Medicinal Chemistry

The target compound occupies a unique niche due to its hybrid architecture, merging a benzo[d]dioxole moiety with methylindoline and piperidine subunits. This design leverages three strategic elements:

  • Benzodioxole : Known for modulating pharmacokinetic properties, this fragment enhances blood-brain barrier penetration, making the compound relevant for central nervous system disorders.
  • Methylindoline : A privileged structure in kinase inhibitors, this subunit likely contributes to apoptotic signaling pathways, as evidenced by analogous ferrocene-oxalamide conjugates.
  • Piperidine : Its conformational flexibility enables interactions with G-protein-coupled receptors, a feature exploited in antipsychotic and anticancer agents.

Recent studies highlight the oxalamide group’s critical role in forming hydrogen bonds with catalytic residues, such as Arg118, Arg292, and Arg371 in neuraminidase. This dual functionality—structural rigidity from the dioxole and dynamic binding from the piperidine—positions the compound as a versatile candidate for structure-activity relationship optimization.

Research Significance and Objectives

The primary objective of investigating this oxalamide derivative is to address two challenges in drug discovery:

  • Resistance Mitigation : Influenza neuraminidase inhibitors like oseltamivir face widespread resistance due to mutations (e.g., H274Y). The compound’s ability to engage the 430-cavity, a conserved region, may circumvent this issue.
  • Selectivity Enhancement : In anticancer research, ferrocene-oxalamide hybrids exhibit tumor-selective cytotoxicity, attributed to redox-activated mechanisms. The methylindoline-piperidine backbone in the target compound could amplify this selectivity through enhanced membrane permeability.

Ongoing efforts aim to correlate substituent effects with bioactivity. For example, replacing the piperazine group in derivative EVT-2889039 with piperidine may alter binding kinetics at serotonin receptors, offering insights into neuropharmacological applications.

Oxalamide Importance in Pharmaceutical Research

Oxalamides are indispensable due to their dual hydrogen-bond donor/acceptor capacity, enabling precise molecular recognition. Key applications include:

  • Enzyme Inhibition : The oxalamide group in Z2 forms three hydrogen bonds with neuraminidase’s arginine triad, stabilizing the enzyme-inhibitor complex.
  • Conformational Control : Intramolecular hydrogen bonds in ferrocene-oxalamides dictate their chiral organization and cytotoxic potency. For instance, compound 3’s stronger hydrogen-bonding network correlates with a fivefold increase in anticancer activity compared to earlier analogs.
  • Synthetic Versatility : Modular assembly via oxalyl chloride-mediated dimerization allows rapid generation of derivatives, as demonstrated in the synthesis of constitutional isomers 3 and 4.

Table 2: Functional Roles of Oxalamide Substituents

Substituent Role Example Compound Effect
3-Chlorophenyl 430-cavity binding Z2 Neuraminidase inhibition
Ferrocene-Ala spacer Redox activity 3 Tumor-selective cytotoxicity
Piperidine Conformational flexibility Target Compound Enhanced receptor interactions

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-29-12-9-20-14-19(6-7-21(20)29)22(30-10-3-2-4-11-30)16-28-26(32)25(31)27-15-18-5-8-23-24(13-18)34-17-33-23/h5-8,13-14,22H,2-4,9-12,15-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISYUKBCFNAIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Alkylation: The benzo[d][1,3]dioxole is then alkylated with a suitable halomethyl compound to introduce the benzo[d][1,3]dioxol-5-ylmethyl group.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The indole derivative is then coupled with a piperidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Oxalamide Formation: Finally, the intermediate is reacted with oxalyl chloride to form the oxalamide linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inducing apoptosis. Studies have shown that compounds with similar structures can inhibit tumor growth through the modulation of apoptotic pathways .
  • Anti-inflammatory Properties: The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

2. Neuropharmacology:
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases.

  • Anticonvulsant Activity: Several studies have synthesized N-substituted derivatives to evaluate their anticonvulsant properties using models like maximal electroshock (MES) and pentylenetetrazole (PTZ). Results indicated significant protective effects against seizures, suggesting a role in treating epilepsy .

3. Environmental Chemistry:
The compound has also been applied in detecting heavy metals, particularly lead (Pb²⁺), through electrochemical methods. Its ability to form stable complexes with metal ions allows for sensitive detection in environmental samples.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that specific derivatives of the compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Effects
Research conducted on similar compounds revealed that they significantly reduced pro-inflammatory cytokine levels in vitro. The study highlighted the importance of the benzo[d][1,3]dioxole structure in mediating these effects, suggesting that modifications to this core could enhance therapeutic efficacy .

Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective properties of related indoline derivatives found that they could mitigate oxidative stress-induced neuronal damage. This suggests that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide may hold promise for developing treatments for neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Application Metabolic Stability Regulatory Status
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Benzodioxole, indolinyl-piperidine G-quadruplex binding (hypothesized) Not reported Preclinical research
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridylethyl Umami flavor enhancer (Savorymyx® UM33) Stable in hepatocytes Approved (FEMA 4233)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Methoxy-methylbenzyl, pyridylethyl Flavoring agent Rapid metabolism Approved (FAO/WHO)
N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine Benzodioxole, polyamine chain c-MycG-quadruplex stabilization Not reported Experimental

Key Findings

Functional Divergence

  • Target Compound vs. S336 (Savorymyx® UM33): While both share the oxalamide backbone, S336’s pyridyl and dimethoxybenzyl groups confer umami receptor (hTAS1R1/hTAS1R3) agonist activity, enabling MSG replacement in foods .
  • The target compound’s metabolic fate is uncharacterized but may differ due to its indole-piperidine substituents.

Toxicity and Regulatory Status

  • S336 and structural analogs (e.g., No. 1770) have established NOELs (No Observed Effect Levels) of 100 mg/kg bw/day, with safety margins exceeding 500 million for human consumption . The target compound lacks toxicological data but is presumed higher-risk due to its complex heterocyclic architecture.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₅
  • Molecular Weight: 326.32 g/mol
  • CAS Number: 1334374-55-8

The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive natural products. The oxalamide functional group (CONHCO) contributes to its reactivity and potential bioactivity.

Synthesis

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Benzo[d][1,3]dioxole Derivative: Starting from benzo[d][1,3]dioxole, it is reacted with appropriate amines to introduce the indolin and piperidine groups.
  • Formation of Oxalamide: The resulting amine is then reacted with oxalyl chloride to form the oxalamide structure.
  • Purification: The final product is purified using techniques such as column chromatography.

Anticancer Potential

Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance:

  • A study on related oxalamides demonstrated IC50 values against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). These compounds showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent antiproliferative activity compared to standard drugs like doxorubicin, which had IC50 values above 7 µM in similar assays .

The biological activity of this compound may be attributed to several mechanisms:

  • EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis: Studies have shown that related compounds can induce apoptosis through pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest: The compound may cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer activity of derivatives containing the benzo[d][1,3]dioxole moiety:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
DoxorubicinMCF77.46Standard comparison

This table illustrates the potency of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide against cancer cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The results indicated favorable interactions with EGFR and other kinases, suggesting a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, oxalamide derivatives are often prepared by reacting activated carbonyl intermediates (e.g., oxalyl chloride derivatives) with primary or secondary amines under reflux conditions. Monitoring via TLC and purification through recrystallization or column chromatography is standard. Similar protocols for analogous oxalamides used glacial acetic acid as a solvent under reflux, followed by isolation and recrystallization (see ).

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for verifying substituent connectivity and stereochemistry. For instance, δH 6.86 (aromatic protons) and δC 148.2 (oxygenated carbons) in similar benzodioxolyl derivatives confirm structural motifs ( ).
  • Elemental Analysis : Used to validate empirical formulas (e.g., C, H, N percentages matching calculated values) ( ).
  • Chromatography : HPLC or GC-MS ensures purity and identifies residual solvents ( ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF) or catalysts like DMAP to enhance reaction efficiency.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature.
  • Byproduct Mitigation : Employ scavenger resins or fractional distillation for impurity removal ( ).

Q. What experimental strategies are recommended to resolve contradictions in biological activity data (e.g., unexpected CYP inhibition)?

  • Methodological Answer :

  • Orthogonal Assays : Retest activity using alternative assays (e.g., fluorometric vs. radiometric CYP inhibition assays) to confirm results ( ).
  • Structural Analysis : Utilize X-ray crystallography (via tools like Mercury CSD) or molecular docking to identify binding modes that explain discrepancies ( ).
  • Metabolite Profiling : Assess whether metabolites contribute to observed effects via LC-MS ( ).

Q. How can computational tools guide the design of derivatives with improved target specificity?

  • Methodological Answer :

  • Virtual Screening : Use molecular docking (e.g., targeting uPAR or dopamine receptors) to prioritize derivatives with optimal binding ( ).
  • Pharmacophore Modeling : Define essential structural features (e.g., benzodioxolyl groups for aromatic stacking) using software like Schrödinger Suite ( ).
  • QSAR Analysis : Correlate substituent properties (e.g., logP, H-bond donors) with activity data to predict enhancements ( ).

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple concentrations across biological replicates ( ).
  • Principal Component Analysis (PCA) : Identify covariates (e.g., solvent effects) influencing activity ( ).

Q. How can researchers align experimental findings with theoretical frameworks (e.g., receptor antagonism)?

  • Methodological Answer :

  • Mechanistic Studies : Use radioligand binding assays to confirm direct receptor interactions ( ).
  • Pathway Analysis : Integrate transcriptomic or proteomic data to map downstream signaling effects ( ).
  • Theoretical Validation : Compare results to established SAR for oxalamides (e.g., role of piperidinyl groups in dopamine receptor binding) ( ).

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • Ventilation and PPE : Use fume hoods, gloves, and lab coats to prevent inhalation/skin contact.
  • Waste Disposal : Follow institutional guidelines for organic waste containing aromatic amines ( ).
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human-derived tissues ().

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